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Abstract
Raf265, also known as CHIR-265, is a potent, orally bioavailable small-molecule inhibitor that

targets multiple kinases crucial for tumor growth and angiogenesis. Primarily recognized for its

activity against the RAF kinase family, including wild-type B-RAF, C-RAF, and the oncogenic B-

RAF V600E mutant, Raf265 also demonstrates significant inhibitory effects on Vascular

Endothelial Growth Factor Receptor 2 (VEGFR2). This dual mechanism of action positions

Raf265 as a compelling agent for cancer therapy, simultaneously tackling tumor cell

proliferation through the MAPK signaling pathway and blocking the formation of new blood

vessels that supply tumors. This technical guide provides a comprehensive overview of

Raf265, detailing its mechanism of action, summarizing key preclinical and clinical data, and

outlining relevant experimental protocols.

Mechanism of Action
Raf265 functions as a multi-kinase inhibitor, primarily targeting key components of the

RAS/RAF/MEK/ERK signaling pathway and the VEGFR signaling cascade.

RAF Kinase Inhibition: The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that

regulates cell proliferation, differentiation, and survival. Activating mutations in the BRAF

gene, particularly the V600E mutation, are found in a significant percentage of melanomas

and other cancers, leading to constitutive activation of this pathway and uncontrolled cell
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growth. Raf265 potently inhibits both wild-type and mutant B-RAF, as well as C-RAF. By

binding to and inhibiting these kinases, Raf265 blocks the downstream phosphorylation of

MEK and ERK, ultimately leading to cell cycle arrest and apoptosis in tumor cells dependent

on this pathway.

VEGFR2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor

growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor,

VEGFR2, are key mediators of this process. Raf265 exhibits potent inhibitory activity against

VEGFR2. This inhibition disrupts tumor angiogenesis, limiting the supply of nutrients and

oxygen to the tumor.

The dual inhibition of both the RAF/MEK/ERK and VEGFR2 pathways by Raf265 suggests a

synergistic anti-tumor effect, targeting both the tumor cells directly and their supportive

microenvironment.

Data Presentation
Table 1: In Vitro Inhibitory Activity of Raf265

Target Assay Type IC50/EC50 (nM)
Cell
Line/Conditions

B-RAF (V600E) Biochemical Assay 0.5 -

B-RAF (wild-type) Biochemical Assay 70 -

C-RAF Biochemical Assay 19 -

VEGFR2 Biochemical Assay <100 -

c-Kit Biochemical Assay <100 -

PDGFRβ Biochemical Assay <100 -

B-RAF (V600E) Cell-based Assay 140 -

VEGFR2 Cell-based Assay 30 Cell-free assay

VEGFR2 Cell-based Assay 190 -

PDGFRβ Cell-based Assay 790 -

c-Kit Cell-based Assay 1100 -
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IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration. Data

compiled from multiple sources.

Table 2: Anti-proliferative Activity of Raf265 in Cancer
Cell Lines

Cell Line Cancer Type B-RAF Status IC50 (µM)

A375 Melanoma V600E 0.04 - 0.2

Malme-3M Melanoma V600E 0.04 - 0.2

WM-1799 Melanoma V600E 0.04 - 0.2

SK-MEL-28 Melanoma V600E 0.14

HT29 Colorectal V600E 1 - 3 (IC20)

MDAMB231 Breast Wild-type 5 - 10

IC20: 20% inhibitory concentration. Data compiled from multiple sources.

Table 3: In Vivo Efficacy of Raf265 in Xenograft Models
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Xenograft
Model

Cancer Type B-RAF Status Dosage Outcome

HCT116 Colorectal K-RAS mutant 12 mg/kg

71% to 72%

Tumor Volume

Inhibition

A375M Melanoma V600E 100 mg/kg (oral)

Inhibition of FDG

accumulation

and decreased

tumor volume

Patient-derived

melanoma
Melanoma V600E/K 40 mg/kg (daily)

2 of 9 tumors

responded

(>50% reduction

in tumor growth)

Patient-derived

melanoma
Melanoma Wild-type 40 mg/kg (daily)

5 of 8 tumors

responded

(>50% reduction

in tumor growth)

Data compiled from multiple sources.

Table 4: Summary of Phase I Clinical Trial of Raf265 in
Melanoma
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Parameter Finding

Number of Patients 77

Maximum Tolerated Dose (MTD) 48 mg once daily (continuous)

Serum Half-life ~200 hours

Objective Response Rate 12.1% (8 of 66 evaluable patients)

Responses Observed In
Both B-RAF mutant and B-RAF wild-type

patients

Common Adverse Events
Fatigue (52%), diarrhea (34%), weight loss

(31%), vitreous floaters (27%)

Data compiled from a first-in-human phase I study.

Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
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Caption: Raf265 inhibits the MAPK signaling pathway.
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Caption: Raf265 inhibits the VEGFR2 signaling pathway.

Experimental Workflow Diagram
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Caption: Preclinical and clinical evaluation workflow for Raf265.
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Experimental Protocols
In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Raf265 against

target kinases (e.g., B-RAF V600E, C-RAF, VEGFR2).

Materials:

Recombinant human kinases

Kinase-specific peptide substrates

ATP (Adenosine triphosphate)

Raf265 (in DMSO)

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 15 mM MgCl2, 2 mM DTT)

Microplate reader

Procedure:

Prepare serial dilutions of Raf265 in kinase assay buffer.

In a 96-well plate, add the recombinant kinase, the kinase-specific peptide substrate, and

the diluted Raf265 or DMSO (vehicle control).

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable

detection method (e.g., ADP-Glo™ Kinase Assay, radiometric assay).

Calculate the percentage of kinase inhibition for each Raf265 concentration relative to the

vehicle control.

Determine the IC50 value by fitting the data to a dose-response curve.
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Cell Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of Raf265 on cancer cell lines.

Materials:

Cancer cell lines (e.g., A375, Malme-3M)

Cell culture medium and supplements

Raf265 (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with serial dilutions of Raf265 or DMSO (vehicle control) for a specified

duration (e.g., 72 hours).

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of

formazan crystals by viable cells.

Remove the medium and dissolve the formazan crystals in a solubilization buffer.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Calculate the percentage of cell viability for each Raf265 concentration relative to the

vehicle control.
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Determine the IC50 value by plotting the percentage of viability against the drug

concentration.

Western Blot Analysis for Pathway Modulation
Objective: To evaluate the effect of Raf265 on the phosphorylation of downstream targets in

the MAPK pathway (p-MEK, p-ERK).

Materials:

Cancer cell lines

Raf265 (in DMSO)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

PVDF membrane

Primary antibodies (anti-p-MEK, anti-p-ERK, anti-total MEK, anti-total ERK, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with Raf265 at various concentrations for a specified time.

Lyse the cells and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Analyze the band intensities to determine the relative levels of phosphorylated and total

proteins, using a loading control (e.g., β-actin) for normalization.

In Vivo Tumor Xenograft Study
Objective: To assess the anti-tumor efficacy of Raf265 in a preclinical animal model.

Materials:

Immunocompromised mice (e.g., nude mice)

Cancer cell lines for implantation

Raf265 formulation for oral administration

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously inject cancer cells into the flank of the mice.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer Raf265 or vehicle control to the respective groups according to the dosing

schedule (e.g., daily oral gavage).

Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic studies, immunohistochemistry).
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Calculate tumor growth inhibition (TGI) to evaluate the efficacy of the treatment.

Conclusion
Raf265 is a promising multi-kinase inhibitor with a dual mechanism of action that targets both

tumor cell proliferation and angiogenesis. Its potent inhibition of RAF kinases, particularly the

B-RAF V600E mutant, and VEGFR2 has been demonstrated in a range of preclinical models.

While early clinical trials have shown some anti-tumor activity in melanoma patients, further

investigation is warranted to optimize its therapeutic potential, possibly in combination with

other targeted agents or immunotherapies. The data and protocols presented in this guide

provide a solid foundation for researchers and drug development professionals interested in

exploring the utility of Raf265 and similar multi-targeted kinase inhibitors in oncology.

To cite this document: BenchChem. [Raf265: A Multi-Kinase Inhibitor Targeting RAF and
VEGFR Pathways]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314548#raf265-as-a-multi-kinase-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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